1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride
Overview
Description
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which is further substituted with a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride typically involves the following steps:
Formation of 1-(2-Fluoroethyl)piperazine: This can be achieved by reacting piperazine with 2-fluoroethyl chloride under basic conditions.
Substitution with Piperidinyl Group: The intermediate 1-(2-Fluoroethyl)piperazine is then reacted with 4-piperidinyl chloride in the presence of a suitable base to form 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine.
Formation of Trihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The piperidinyl group may also contribute to the compound’s overall activity by modulating its pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-(4-piperidinyl)piperazine trihydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)-4-(4-piperidinyl)piperazine trihydrochloride: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-Bromoethyl)-4-(4-piperidinyl)piperazine trihydrochloride: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl and bromoethyl counterparts. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-piperidin-4-ylpiperazine;trihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN3.3ClH/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11;;;/h11,13H,1-10H2;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOPKCXAJACYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CCF.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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